molecular formula C30H30O B1141509 2,4,6-Tris(1-phenylethyl)phenol CAS No. 61788-44-1

2,4,6-Tris(1-phenylethyl)phenol

Cat. No. B1141509
CAS RN: 61788-44-1
M. Wt: 406.56
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2,4,6-Tris(1-phenylethyl)phenol and its derivatives involves intricate chemical procedures aimed at introducing specific functional groups that enhance the compound's utility. For instance, the synthesis of 2,4,6-tri(dimethylaminomethyl)-phenol as a trifunctional moiety, which is then incorporated onto poly(2,6-dimethyl-1,4-phenylene oxide), demonstrates the compound's versatility in chemical synthesis for functional material development (Qing Li et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives plays a crucial role in their chemical behavior and potential applications. Studies like those conducted by M. V. Kurashev et al. (1986), which focused on the crystal structure of 2,4,6-tri(α,α-dimethyl-benzyl) phenol, reveal insights into the intramolecular distances, bond lengths, and angles that dictate the compound's reactivity and stability (M. V. Kurashev et al., 1986).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions that highlight their reactive nature and potential for creating more complex molecules. The synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine from 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol illustrates the compound's capacity to participate in complex chemical reactions, offering a new recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions (Prerana B. Thorat et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as high conductivity, low swelling ratio, and water uptake as observed in novel quaternary ammonium functionalized poly(2,6-dimethyl-1,4-phenylene oxide) membranes, underscore the compound's applicability in areas such as membrane technology for filtration and separation processes (Qing Li et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound derivatives are highlighted by their ability to form complex structures and engage in various chemical reactions. For instance, the facile synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation demonstrates the compound's versatility in forming new chemical bonds and structures (Runsheng Xu et al., 2010).

Scientific Research Applications

  • Polymer Technology : A study by Li et al. (2014) reported the synthesis of 2,4,6-Tri(dimethylaminomethyl)-phenol as a trifunctional moiety. This compound was incorporated onto poly(2,6-dimethyl-1,4-phenylene oxide) to create a novel quaternary ammonium functionalized polymer. The membranes made from this polymer exhibited high conductivity, a low swelling ratio, and water uptake, indicating potential applications in polymer technology (Li et al., 2014).

  • Thermodynamics and Phase Separation : Coulier et al. (2020) studied the thermodynamic properties of 2,4,6-tris(dimethylaminomethyl)phenol, particularly its partial miscibility with water. They determined temperatures for liquid–liquid phase separation and measured specific heat capacities and densities in aqueous solutions. This research is crucial for understanding the phase behavior of this compound (Coulier et al., 2020).

  • Optical and Protolytic Properties : Evtushenko et al. (2003) focused on the optical and protolytic properties of 2,4,6-tris[(dimethylamino)methyl]phenol. They proposed a method for determining the functional composition of these compounds using potentiometric titration in nonaqueous solvents (Evtushenko et al., 2003).

  • Molecular Structure Analysis : Kurashev et al. (1986) synthesized and analyzed the crystal structure of 2,4,6-tri(α,α-dimethyl-benzyl) phenol. Their work revealed insights into the molecular geometry and reactivity of the phenol ring in this compound (Kurashev et al., 1986).

  • Medicinal Chemistry : Ashraf et al. (2020) isolated 2, 4-bis(1-phenylethyl) phenol from Clerodendrum thomsoniae and evaluated its cytotoxicity on human breast cancer cells. Their study indicates the potential of this compound in cancer therapy via apoptosis activation (Ashraf et al., 2020).

Mechanism of Action

Result of Action

As a phenolic compound, it may have antioxidant properties and could potentially interact with cellular proteins to alter their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Tris(1-phenylethyl)phenol . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

2,4,6-tris(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O/c1-21(24-13-7-4-8-14-24)27-19-28(22(2)25-15-9-5-10-16-25)30(31)29(20-27)23(3)26-17-11-6-12-18-26/h4-23,31H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLSIPUARIZAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)O)C(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C30H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864819
Record name Phenol, 2,4,6-tris(1-phenylethyl)-
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Molecular Weight

406.6 g/mol
Source PubChem
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Physical Description

Liquid
Record name Phenol, 2,4,6-tris(1-phenylethyl)-
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CAS RN

18254-13-2, 61788-44-1
Record name 2,4,6-Tris(1-phenylethyl)phenol
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Record name 2,4,6-Tris(1-phenylethyl)phenol
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Record name Phenol, 2,4,6-tris(1-phenylethyl)-
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Record name Phenol, 2,4,6-tris(1-phenylethyl)-
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Record name Phenol, styrenated
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Record name 2,4,6-TRIS(1-PHENYLETHYL)PHENOL
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Synthesis routes and methods I

Procedure details

A four-neck flask with a dropping funnel, a thermometer, a condenser and a stirrer was charged with 5 g of formic acid, 4 g of 85% phosphoric acid and 28 g of phenol, and was heated up to 110° C. Into the reaction mixture was poured 63 g of styrene through a dropping funnel for 3 hours and stirred for an hour. The reaction mixture consisted of 22% of 2-(α-methylbenzyl)phenol, 12% of 4-(α-methylbenzyl)phenol, and 66% of 2,4-di-(α-methylbenzyl)phenol, when analyzed with a gas chromatography as a % area. 2,6-Di-(α-methylbenzyl)phenol and 2,4,6-tri-(α-methylbenzyl)phenol were not formed. Phosphoric acid and acetic acid were removed by washing with water. The organic layer was distilled under reduced pressure at 0.2 mmHg to give 57 g of 2,4-di-(α-methylbenzyl)phenol.
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63 g
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Synthesis routes and methods II

Procedure details

A suspension of 94 parts of phenol, 208 parts of styrene and 5 parts of ion exchange resin is prepared in a stirred reactor at 80° C. and 1 bar pressure, the mixture being stirred at 700 rpm. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor at 700 rpm. After 10 hours, 4.7 parts of phenol and 10.4 parts of styrene are introduced per hour at 80° C. and 1 bar pressure and correspondingly 15.1 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and are subjected to fractional distillation. After 100 hours' operation, 248 parts of 4-mono-(α-phenylethyl)-phenol (13% of theory, based on starting material II) of boiling point 182°-189° C./13 millibars, 845 parts (56% of theory, based on starting material II) of 2,4-di-(α-phenylethyl)-phenol of boiling point 231°-235° C./6 millibars and 366 parts (27% of theory, based on starting material II) of 2,4,6-tri-(α-phenylethyl)-phenol of boiling point 260°-268° C./6 millibars are obtained. The conversion is 98%, based on phenol, or 97%, based on starting material II.
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sulfonated styrene divinylbenzene
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Q & A

Q1: What analytical techniques have been used to identify 2,4,6-Tris(1-phenylethyl)phenol in plant extracts?

A: Gas chromatography-mass spectrometry (GC-MS) has been the primary analytical technique used to identify and characterize this compound in extracts of both Ulva reticulata [] and Eupatorium odoratum. [] This technique separates the various compounds within the extract and then identifies them based on their mass-to-charge ratio, comparing them to known databases like the National Institute of Standards and Technology (NIST) library.

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